
2-(2-chlorophenyl)-N'-hydroxyethanimidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-N'-hydroxyethanimidamide hydrochloride, or 2-CEH, is a chemical compound belonging to the class of hydrochloride salts. It is a derivative of the phenethylamine class of compounds, and is an important chemical intermediate used in the synthesis of a variety of pharmaceuticals and other compounds. 2-CEH is commonly used in laboratory experiments, due to its low cost and easy availability, and is also used in the production of some drugs.
Applications De Recherche Scientifique
Urotensin-II Receptor Agonist
A key application of compounds related to 2-(2-chlorophenyl)-N'-hydroxyethanimidamide hydrochloride is in the field of pharmacology as nonpeptidic agonists of the urotensin-II receptor. These compounds, such as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride, have shown selective and potent activity at the human UII receptor. Their utility extends to being pharmacological research tools and potential drug leads (Croston et al., 2002).
Antibacterial Activity
Research into novel heterocyclic compounds containing fragments similar to 2-(2-chlorophenyl)-N'-hydroxyethanimidamide hydrochloride has demonstrated significant antibacterial activity. These compounds have been effective against a range of bacteria including Pseudomonas aeruginosa, Bacillus subtilis, Erwinia carotovora, and Escherichia coli, indicating their potential in developing new antibacterial agents (Mehta, 2016).
Photocatalysis and Environmental Applications
Studies involving chlorophenol derivatives have focused on photocatalysis using titanium dioxide for environmental applications. These include the degradation of antimicrobials like triclosan and triclocarban, highlighting the potential of chlorophenol-based compounds in reducing environmental pollutants (Sirés et al., 2007). Additionally, research on the adsorption and removal of chlorophenols from environmental samples using advanced materials like graphene oxide and titanium nanotubes has been conducted, demonstrating the relevance of these compounds in environmental chemistry and engineering (Zhou et al., 2007).
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N'-hydroxyethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O.ClH/c9-7-4-2-1-3-6(7)5-8(10)11-12;/h1-4,12H,5H2,(H2,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGKHBFDYOJPLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=NO)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C/C(=N/O)/N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N'-hydroxyethanimidamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

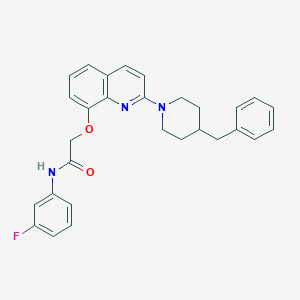
![2-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2380417.png)
![N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]adamantane-1-carboxamide](/img/structure/B2380418.png)

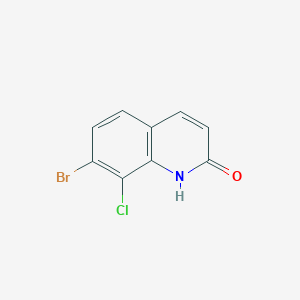
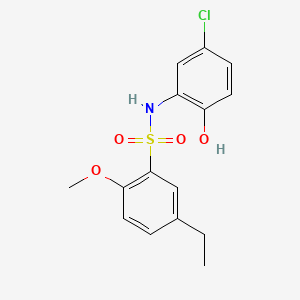
![5-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2380424.png)
![7-Chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2380425.png)
![(2,2-Difluoroethyl)[(1-methyl-1H-imidazol-5-YL)methyl]amine](/img/structure/B2380427.png)
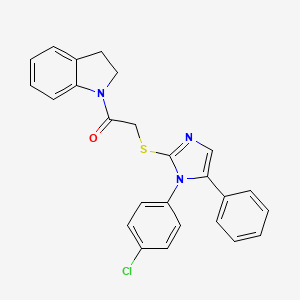
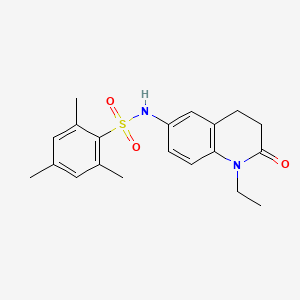


![3-[(2-methylpyrimidin-4-yl)oxy]-N-(3-phenylpropyl)pyrrolidine-1-carboxamide](/img/structure/B2380439.png)